molecular formula C19H21N5O2S B3008741 3-(1-(3-(dimethylamino)benzoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one CAS No. 2034554-90-8

3-(1-(3-(dimethylamino)benzoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one

Cat. No.: B3008741
CAS No.: 2034554-90-8
M. Wt: 383.47
InChI Key: BQQWUKLGOPJQAD-UHFFFAOYSA-N
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Description

3-(1-(3-(dimethylamino)benzoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one is a useful research compound. Its molecular formula is C19H21N5O2S and its molecular weight is 383.47. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Investigations

Research in medicinal chemistry has led to the synthesis of novel thiazolidinone derivatives, including compounds structurally related to "3-(1-(3-(dimethylamino)benzoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one." These compounds were synthesized from intermediates featuring triazine and thiazolidinone moieties, aiming at evaluating their antimicrobial activity against a variety of bacteria and fungi. This work underscores the synthetic versatility of triazine-based compounds and their potential in developing new antimicrobials (Patel, Kumari, & Patel, 2012).

Biological Evaluation

The synthesis of s-triazine-based thiazolidinones and their evaluation as antimicrobial agents exemplify the application of triazine derivatives in addressing microbial resistance. These compounds exhibited significant antimicrobial properties against a range of bacterial and fungal pathogens, highlighting the potential of triazine derivatives in the development of new antimicrobial strategies (Patel, Patel, Kumari, & Patel, 2012).

Ring Transformations and Heterocyclic Synthesis

The compound has been involved in studies focusing on ring transformations and the synthesis of heterocyclic compounds. These research efforts aim to explore the chemical reactivity of triazine derivatives under various conditions to generate new compounds with potential applications in medicinal chemistry and material sciences (Mataka, Suzuki, Uehara, & Tashiro, 1992).

Corrosion Inhibition Studies

Triazine derivatives, including those structurally related to the compound , have been investigated for their potential as corrosion inhibitors. These studies have demonstrated that triazine-based compounds can offer significant protection against corrosion in various metals, suggesting their utility in industrial applications where corrosion resistance is critical (Hu, Meng, Ma, Zhu, Jun, Chao, & Cao, 2016).

Enzyme Inhibition and Antioxidant Activities

Research has also focused on the evaluation of triazine derivatives for their enzyme inhibitory and antioxidant activities. These compounds have been assessed for their potential to inhibit enzymes relevant to various diseases and their capacity to scavenge free radicals, suggesting their possible therapeutic applications (Lolak, Boğa, Tuneğ, Karakoc, Akocak, & Supuran, 2020).

Properties

IUPAC Name

3-[1-[3-(dimethylamino)benzoyl]piperidin-4-yl]thieno[3,2-d]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2S/c1-22(2)15-5-3-4-13(12-15)18(25)23-9-6-14(7-10-23)24-19(26)17-16(20-21-24)8-11-27-17/h3-5,8,11-12,14H,6-7,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQQWUKLGOPJQAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)N2CCC(CC2)N3C(=O)C4=C(C=CS4)N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.